molecular formula C10H12BrN3O3S2 B6643592 5-bromo-2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide

5-bromo-2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide

Cat. No.: B6643592
M. Wt: 366.3 g/mol
InChI Key: GYHZGGNQLPMMPY-UHFFFAOYSA-N
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Description

5-bromo-2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide is a synthetic organic compound that belongs to the class of thiophene sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide typically involves multiple steps:

    Bromination: The starting material, 2-methylthiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide to yield 5-bromo-2-methylthiophene.

    Sulfonamide Formation: The brominated product is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, forming 5-bromo-2-methylthiophene-3-sulfonyl chloride.

    Oxadiazole Ring Formation: Separately, the oxadiazole ring is synthesized by reacting an appropriate hydrazide with an acyl chloride or ester under dehydrating conditions.

    Coupling Reaction: Finally, the oxadiazole derivative is coupled with the sulfonyl chloride intermediate in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, potentially altering the compound’s reactivity and stability.

    Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed to modify the sulfonamide group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the sulfonamide group.

Major Products

    Substituted Thiophenes: Products with various functional groups replacing the bromine atom.

    Oxidized or Reduced Sulfonamides: Compounds with modified sulfonamide groups, potentially altering their biological activity.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: The compound’s sulfonamide group is known for its antimicrobial properties, making it a potential candidate for the development of new antibiotics.

    Anti-inflammatory Agents: The presence of the oxadiazole ring may contribute to anti-inflammatory activity, useful in treating various inflammatory conditions.

Industry

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, inhibiting enzyme activity. The oxadiazole ring may interact with various biological pathways, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methylthiophene-3-sulfonamide: Lacks the oxadiazole ring, potentially reducing its biological activity.

    2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide: Lacks the bromine atom, which may affect its reactivity and applications.

Uniqueness

The combination of the bromine atom, methyl group, and oxadiazole ring in 5-bromo-2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry. Its structure allows for diverse chemical modifications, enhancing its potential as a multifunctional molecule.

Properties

IUPAC Name

5-bromo-2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O3S2/c1-6-8(5-9(11)18-6)19(15,16)12-4-3-10-13-7(2)14-17-10/h5,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHZGGNQLPMMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)S(=O)(=O)NCCC2=NC(=NO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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